2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Binding Analysis
The compound 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid and its derivatives have been studied for their inhibitory potential against the urease enzyme. It was found that these compounds, particularly when transformed into novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showed potent inhibitory effects. A study conducted by Nazir et al. (2018) demonstrated that these molecules competitively inhibited the enzyme, suggesting their potential as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).
Asymmetric Hydrogenation in Synthesis
This compound has been involved in studies focusing on asymmetric hydrogenation. Zhu et al. (2010) conducted a study where a direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids was achieved, resulting in 2-hydroxy-4-arylbutanoic acids. This method offers a useful approach for synthesizing common intermediates for ACE inhibitors, highlighting the compound's relevance in medicinal chemistry (Zhu et al., 2010).
Potential in Antidiabetic Therapy
Research also indicates the application of this compound in the development of anti-diabetic agents. A study by Nazir et al. (2018) explored the antidiabetic potential of indole-based hybrid oxadiazole scaffolds, derived from indolyl butanoic acid, for inhibiting the α-glucosidase enzyme. These compounds exhibited promising antidiabetic effects and low cytotoxicity, marking them as potential leads for further research in antidiabetic therapy (Nazir et al., 2018).
Application in Neuroprotection and Anticonvulsant Effects
The compound's derivatives have been evaluated for neuroprotective and anticonvulsant effects. For instance, Hassan et al. (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives from 4-oxo-4-phenylbutanoic acid and assessed their effectiveness in these areas. The findings suggest potential for these derivatives in developing safer and effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Wirkmechanismus
Target of Action
Indole-based compounds are known to interact with a variety of biological targets, including enzymes like udp-n-acetylmuramatel-alanine ligase (murc), and human lanosterol14α-demethylase . These enzymes play crucial roles in bacterial cell wall synthesis and cholesterol biosynthesis, respectively .
Mode of Action
It’s suggested that indole-based compounds interact with their targets through hydrogen bonds and pi-stacked interactions . This interaction can inhibit the activity of the target enzymes, leading to the observed biological effects .
Biochemical Pathways
Inhibition of enzymes like murc and human lanosterol14α-demethylase can disrupt bacterial cell wall synthesis and cholesterol biosynthesis, respectively . The downstream effects of these disruptions would depend on the specific cellular context.
Result of Action
Based on the potential targets, it can be inferred that the compound may have antimicrobial effects due to the inhibition of bacterial cell wall synthesis . Additionally, it may affect cholesterol biosynthesis in human cells .
Eigenschaften
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-13-9-6-10-15-17(12-21-19(13)15)16(20(23)24)11-18(22)14-7-4-3-5-8-14/h3-10,12,16,21H,2,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRXORCPPZDEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.